molecular formula C22H27ClO7 B13390537 1(c) paragraph sign-Methyl Dapagliflozin

1(c) paragraph sign-Methyl Dapagliflozin

Cat. No.: B13390537
M. Wt: 438.9 g/mol
InChI Key: GKTWLVVOULBRDU-UHFFFAOYSA-N
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Description

1© paragraph sign-Methyl Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is an aryl glycoside that effectively lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys . This compound has also shown potential benefits in treating heart failure and chronic kidney disease .

Scientific Research Applications

Type 2 Diabetes Management

1(c) paragraph sign-Methyl Dapagliflozin serves as a first-line treatment or as an adjunct therapy alongside diet and exercise for managing type 2 diabetes. It functions by blocking the SGLT2 protein found in the renal proximal convoluted tubule, which leads to increased urinary glucose excretion and, consequently, lower blood glucose levels.

Heart Failure Treatment

This compound is also used to reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure .

Chronic Kidney Disease

This compound can reduce the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease at risk of progression . However, it is not recommended for treating chronic kidney disease in patients with polycystic kidney disease or those requiring immunosuppressive therapy for kidney disease .

Comparative Analysis of SGLT2 Inhibitors

CompoundMechanism of ActionIndicationsUnique Features
This compoundInhibits SGLT2Type 2 diabetes, heart failureFirst approved SGLT2 inhibitor
EmpagliflozinInhibits SGLT2Type 2 diabetes, cardiovascular protectionStrong cardiovascular outcomes
CanagliflozinInhibits SGLT2Type 2 diabetes, chronic kidney diseaseHigher risk of lower limb amputation
ErtugliflozinInhibits SGLT2Type 2 diabetesNewest member of the SGLT2 inhibitor class

This comparison illustrates the position of this compound as an established SGLT2 inhibitor with wide-ranging clinical applications.

Clinical Studies and Trials

Biological Activity

1(c) paragraph sign-Methyl Dapagliflozin is a derivative of Dapagliflozin, a well-known sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered interest due to its potential biological activities beyond glucose regulation, including effects on cardiovascular health, renal function, and neuroprotection.

The primary mechanism of action for SGLT2 inhibitors like Dapagliflozin involves the inhibition of glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels. However, recent studies have highlighted additional mechanisms:

  • Cardiovascular Benefits : SGLT2 inhibitors have been shown to reduce the risk of heart failure and improve cardiovascular outcomes in diabetic patients. They achieve this through mechanisms such as reducing preload and afterload on the heart and promoting diuresis .
  • Renal Protection : These compounds exhibit nephroprotective effects by reducing hyperfiltration injury and inflammation in the kidneys .
  • Neuroprotective Effects : Emerging research suggests that Dapagliflozin may also confer neuroprotective benefits by modulating inflammatory pathways and oxidative stress in neurodegenerative conditions .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that Dapagliflozin and its derivatives can inhibit pro-inflammatory cytokines and oxidative stress markers in various cell lines. For instance, a study indicated that Dapagliflozin reduced levels of TNF-α and IL-6 in cultured macrophages, suggesting an anti-inflammatory role .
  • Animal Models : In diabetic mouse models, treatment with Dapagliflozin resulted in improved cognitive functions and reduced markers of neuroinflammation. This was attributed to enhanced insulin signaling pathways and decreased amyloid pathology .

Case Studies

  • Cognitive Function Improvement : A randomized controlled trial involving 96 patients with T2DM and mild cognitive impairment showed significant improvements in cognitive assessment scores following treatment with Dapagliflozin compared to control groups .
  • Cardiovascular Outcomes : In a large-scale study (EMPA-REG OUTCOME), patients treated with Empagliflozin (a related SGLT2 inhibitor) exhibited a 38% reduction in hospitalization for heart failure compared to placebo. While this study did not directly involve this compound, it underscores the class-wide cardiovascular benefits observed with SGLT2 inhibitors .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with various SGLT2 inhibitors, including this compound:

CompoundMechanism of ActionCardiovascular BenefitsRenal ProtectionNeuroprotection
This compoundSGLT2 inhibition, anti-inflammatory effectsYesYesYes
DapagliflozinSGLT2 inhibitionYesYesLimited
EmpagliflozinSGLT2 inhibitionStrongYesEmerging
CanagliflozinSGLT2 inhibitionModerateYesLimited

Properties

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTWLVVOULBRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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